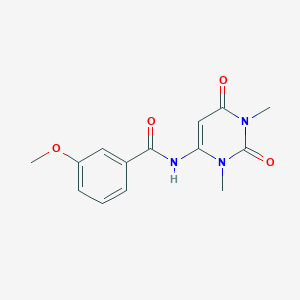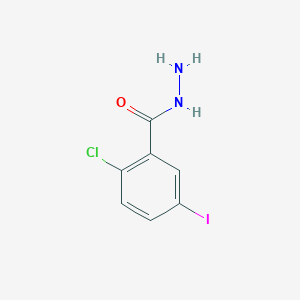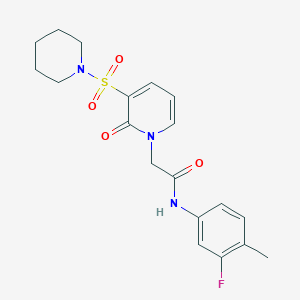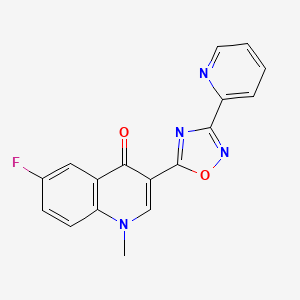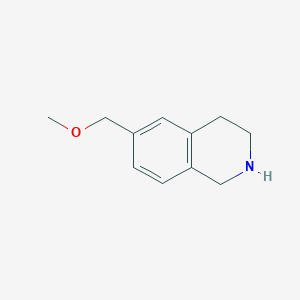
6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reagents and conditions required for these reactions, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting and boiling points, its solubility in various solvents, and its spectral properties .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Neurotoxic Activities
Neurotoxicity and Neuroprotection : Methoxy substitution on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) increases its neurotoxicity, whereas hydroxyl substitution decreases it. Some hydroxy-1MeTIQ derivatives exhibit potential for treating Parkinson's disease due to their neuroprotective activity (Okuda, Kotake, & Ohta, 2003).
Parkinson's Disease Research : 1MeTIQ protects dopaminergic neurons, which has implications for Parkinson's disease treatment. It shows a stereoselective neuroprotective action, especially effective against various dopaminergic neurotoxins (Kotake et al., 2005).
Pharmacological Effects
Pharmacological Properties : Studies on various derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline reveal insights into their chemical and pharmacological properties. The presence of hydroxy groups seems to decrease toxicity, offering potential therapeutic benefits (Hjort et al., 1942).
Cardiac Activity : Research on CPU-23, a substituted tetrahydroisoquinoline, indicates it may have calcium antagonistic activity on rat hearts, suggesting potential applications in cardiovascular conditions (Dong, Liang, & Yang, 1993).
Synthesis and Applications in Drug Development
- Enantioselective Synthesis : Efficient dynamic kinetic resolution methods for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids are developed, relevant for the synthesis of modulators of nuclear receptors (Forró et al., 2016).
Behavioral and Neurochemical Studies
Effects on Behavior : Some tetrahydroisoquinoline derivatives exhibit transient effects on the locomotor activity of mice, suggesting a potential physiological role in the brain (Nakagawa et al., 1996).
Antidepressant-like Activity : 1MeTIQ shows significant antidepressant-like effects and interacts with dopamine receptors. It inhibits both MAO-A and B enzymes activity, increasing neurotransmitter levels in the brain, and may be effective in depression therapy (Możdżeń et al., 2019).
Parkinsonism Prevention : 1MeTIQ derivatives, especially 6-hydroxy-1MeTIQ, show in vivo parkinsonism-preventing potential in mice, indicating possible therapeutic applications for Parkinson's disease (Okuda, Kotake, & Ohta, 2006).
Cancer Research : Some 1,2,3,4-tetrahydroisoquinoline derivatives exhibit potential as anticancer agents, showing cytotoxic activity against tumor cells (Redda, Gangapuram, & Ardley, 2010).
Bradycardic Agents : Certain 1,2,3,4-tetrahydroisoquinoline derivatives exhibit potent bradycardic activity, suggesting their use as specific bradycardic agents (Kakefuda et al., 2003).
Cocaine Sensitization Inhibition : 1MeTIQ inhibits the expression of locomotor cocaine sensitization, indicating potential anti-addictive properties. It affects dopamine metabolism and might have a role in treating cocaine addiction (Wąsik, Romańska, & Antkiewicz‐Michaluk, 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(methoxymethyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-8-9-2-3-11-7-12-5-4-10(11)6-9/h2-3,6,12H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOIAEOKJILPEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(CNCC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

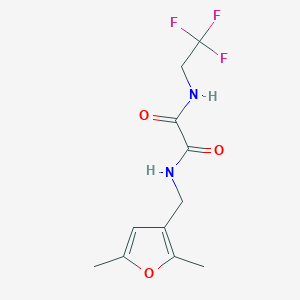
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2417383.png)
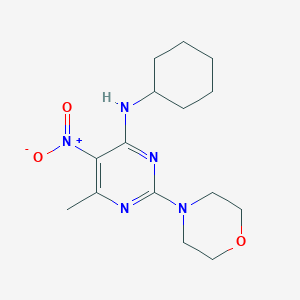
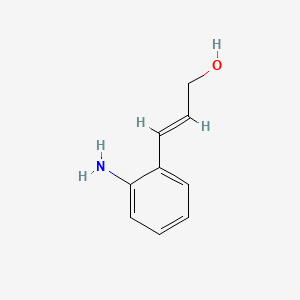
![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2417389.png)
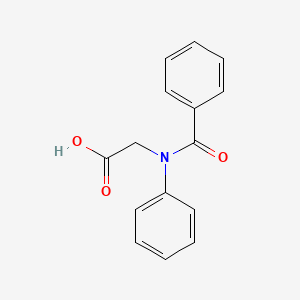
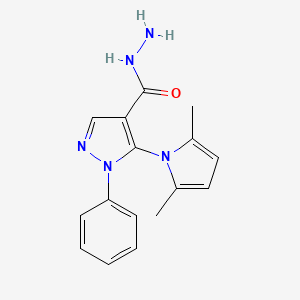
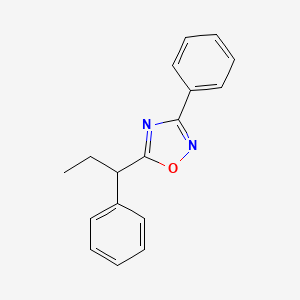
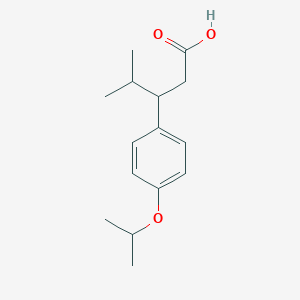
![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride](/img/structure/B2417397.png)
